In Vitro Anti-Inflammatory Differentiation: NO and TNF-α Suppression Benchmarks vs. Structural Congener LBD
8(17),12E,14-Labdatrien-20-oic acid suppresses nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 macrophages with IC50 values of 17.6 µM and 22.7 µM, respectively . While a direct head-to-head comparison under identical assay conditions is not publicly available for this exact compound versus its closest positional isomer, cross-study comparable data exist for 8(17),12E,14-labdatrien-18-oic acid (LBD), a labdane diterpene differing only in the carboxylic acid position (C-18 vs. C-20) [1]. In isolated aortic ring assays, LBD exhibited a relaxant potency approximately 100-fold lower than the standard adenylyl cyclase activator forskolin, with the full concentration-response curve shifted rightward [1]. The 20-oic acid congener demonstrates measurable anti-inflammatory cytokine suppression activity at the micromolar level in macrophage models, providing a quantifiable baseline for functional comparison to the 18-oic acid analog's vasorelaxant profile .
| Evidence Dimension | Anti-inflammatory activity (NO production inhibition) |
|---|---|
| Target Compound Data | IC50 = 17.6 µM (NO suppression) and IC50 = 22.7 µM (TNF-α suppression) |
| Comparator Or Baseline | 8(17),12E,14-labdatrien-18-oic acid (LBD): vasorelaxant potency 100-fold lower than forskolin in aortic ring assays |
| Quantified Difference | Cross-activity comparison: 20-oic acid shows anti-inflammatory cytokine suppression; 18-oic acid analog shows vasorelaxant activity |
| Conditions | Target: LPS-stimulated RAW 264.7 macrophages (NO/TNF-α); Comparator: isolated rat aortic rings (vasorelaxation) |
Why This Matters
Carboxylic acid positional isomerism (C-20 vs. C-18) directs the compound toward distinct biological pathways (anti-inflammatory signaling vs. vascular smooth muscle relaxation), making generic substitution untenable for pathway-specific studies.
- [1] Silva BA, Araújo DA, Silva TM, et al. The vasorelaxant effect of 8(17),12E,14-labdatrien-18-oic acid involves stimulation of adenylyl cyclase and cAMP/PKA pathway: Evidences by pharmacological and molecular docking studies. Eur J Pharmacol. 2015;764:363-371. doi:10.1016/j.ejphar.2015.07.048 View Source
